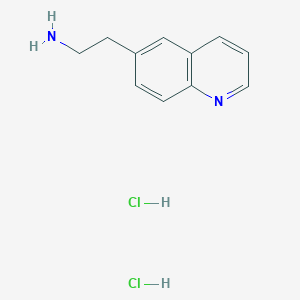
N,N,N'-Trimethyl-d6-1,3-propanediamine (N,N-dimethyl-d6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’-Trimethyl-d6-1,3-propanediamine (N,N-dimethyl-d6) is a deuterium-labeled version of N,N,N’-Trimethyl-1,3-propanediamine. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties imparted by the presence of deuterium atoms .
Preparation Methods
The synthesis of N,N,N’-Trimethyl-d6-1,3-propanediamine typically involves the reaction of deuterated trimethylamine with 1,3-propanediamine. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. Industrial production methods may involve the use of fixed-bed reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
N,N,N’-Trimethyl-d6-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N,N,N’-Trimethyl-d6-1,3-propanediamine is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N,N,N’-Trimethyl-d6-1,3-propanediamine involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, leading to differences in its behavior compared to non-deuterated analogs. This can result in changes in the rate of absorption, distribution, and elimination of the compound .
Comparison with Similar Compounds
N,N,N’-Trimethyl-d6-1,3-propanediamine can be compared with other similar compounds such as:
N,N,N’-Trimethyl-1,3-propanediamine: The non-deuterated analog, which has different pharmacokinetic properties.
N,N’-Dimethyl-1,3-propanediamine: Another related compound with distinct chemical and physical properties.
[3-(N,N-Dimethylamino)propyl]trimethoxysilane: A compound with similar structural features but different applications .
N,N,N’-Trimethyl-d6-1,3-propanediamine stands out due to its deuterium labeling, which provides unique advantages in scientific research and industrial applications.
Properties
Molecular Formula |
C6H16N2 |
|---|---|
Molecular Weight |
122.24 g/mol |
IUPAC Name |
N-methyl-N',N'-bis(trideuteriomethyl)propane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3/i2D3,3D3 |
InChI Key |
SORARJZLMNRBAQ-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC)C([2H])([2H])[2H] |
Canonical SMILES |
CNCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(Chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12312521.png)
![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)-2H,3H,4H,6H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B12312530.png)



![rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12312554.png)
![19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12312572.png)

![4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12312585.png)

